molecular formula C16H15BrO4 B1523143 (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone CAS No. 1094749-23-1

(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone

Cat. No. B1523143
M. Wt: 351.19 g/mol
InChI Key: YXROEBCJFPMOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C16H15BrO4 . It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular weight of “(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone” is 351.19 g/mol . The compound contains a bromine atom, which is likely attached to one of the phenyl rings, and three methoxy groups (-OCH3), which are attached to the phenyl rings .

Scientific Research Applications

Synthesis and Antioxidant Properties

Research has focused on the synthesis of diphenylmethane derivatives, including natural products, and their antioxidant properties. For instance, Balaydın et al. (2010) synthesized bromophenols through bromination of bis(3,4-dimethoxyphenyl)methanone, leading to products with significant antioxidant and radical scavenging activities compared to synthetic antioxidants like BHA and BHT (Balaydın et al., 2010). Similarly, Çetinkaya et al. (2012) synthesized derivatives with potent antioxidant power, indicating the potential of these compounds for applications requiring antioxidant properties (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitory Properties

Another area of research involves the carbonic anhydrase inhibitory properties of novel bromophenols, including synthetic and natural products. Balaydın et al. (2012) investigated the inhibition of human cytosolic carbonic anhydrase II by new bromophenols, finding some compounds showed effective inhibitory activity, which could be valuable for developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Antimicrobial and Antifungal Activity

Compounds related to "(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone" have also been studied for their antimicrobial and antifungal activities. Omolo et al. (2011) reported on the synthesis of related compounds showing significant activity against yeasts like Cryptococcus neoformans and Candida albicans, highlighting their potential as antimicrobial agents (Omolo et al., 2011).

Safety And Hazards

The safety data sheet for “(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone” suggests that it may pose certain hazards, but specific details are not provided . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-12-6-10(7-13(9-12)20-2)16(18)14-8-11(17)4-5-15(14)21-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXROEBCJFPMOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.